6-Fluoro-7-methylquinoline-2-carboxylic acid
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Overview
Description
6-Fluoro-7-methylquinoline-2-carboxylic acid is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-methylquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of fluorinated anilines and β-ketoesters, followed by cyclization under acidic or basic conditions . Another approach involves the nucleophilic substitution of halogen atoms in quinoline derivatives with fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure uniformity and efficiency. The use of continuous flow reactors can enhance the yield and purity of the product while minimizing the reaction time .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various substituted quinolines .
Scientific Research Applications
6-Fluoro-7-methylquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and antiviral properties.
Industry: Utilized in the development of new materials and as a component in liquid crystals
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition prevents bacterial cell division and leads to cell death. The compound’s fluorine atom enhances its ability to penetrate cell membranes and bind to its target more effectively .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methylquinoline-3-carboxylic acid
- 7-Fluoro-2-methylquinoline-4-carboxylic acid
- 6-Bromo-2-methylquinoline-3-carboxylic acid
- 6-Chloro-2-methylquinoline-3-carboxylic acid
Uniqueness
6-Fluoro-7-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group on the quinoline ring enhances its stability and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
6-fluoro-7-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-4-10-7(5-8(6)12)2-3-9(13-10)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
MGMAQAIBIWUHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=N2)C(=O)O)C=C1F |
Origin of Product |
United States |
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